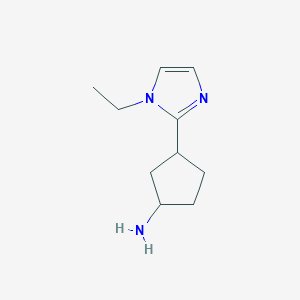

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine

Description

3-(1-Ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a bicyclic compound comprising a cyclopentane ring fused to an imidazole moiety, with an ethyl substituent on the imidazole nitrogen and a primary amine group on the cyclopentane.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C10H17N3/c1-2-13-6-5-12-10(13)8-3-4-9(11)7-8/h5-6,8-9H,2-4,7,11H2,1H3 |

InChI Key |

JQLSEXZPQJOVQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C2CCC(C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural or functional similarities with 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine, enabling a comparative assessment of their properties and synthesis strategies.

Structural Analogues with Imidazole and Cyclic Amine Moieties

KY-20-22: 3-((1E,4E)-5-(1-Ethyl-1H-imidazol-2-yl)-3-oxopenta-1,4-dien-1-yl)-4H-chromen-4-one

- Key Features: Combines the 1-ethylimidazole group with a chromone (flavonoid-derived) scaffold via a conjugated dienone linker.

- Synthesis : Prepared via aldol condensation between 3-formylchromone and (E)-4-(1-ethyl-1H-imidazol-2-yl)but-3-en-2-one. Synergistic pharmacophoric effects are hypothesized due to hybrid design .

1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine

- Key Features : Retains the 1-ethylimidazole group but replaces the cyclopentane with a phenylethyl backbone and a methylamine group.

- Properties : The aromatic phenyl group may enhance lipophilicity and alter receptor-binding profiles compared to the cyclopentane’s constrained geometry .

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride

- Key Features : Cyclopentane-amine backbone with a fluorophenylmethyl substituent instead of imidazole.

- Properties: Molecular weight 229.73; CAS EN300-6759677. The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogues .

- Synthesis: Not detailed in evidence but likely involves reductive amination or nucleophilic substitution.

(1S,3R,4S)-3-Ethyl-4-(6-Tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentylcarbamate

- Synthesis : Derived from (1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentan-1-amine via reaction with isopropyl chloroformate in THF/TEA (60% yield).

3-(Aminomethyl)cyclobutanecarboxylic Acid

Pharmacologically Active Imidazole Derivatives

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide (C19)

- Key Features : Dihydroimidazole core with a 3-methoxyphenyl group.

- Synthesis: Prepared via coupling of 4-nitrophenyl carbamate with 2-amino-imidazoline hydrobromides using potassium phosphate and DIEA .

- Differentiation : The dihydroimidazole ring and methoxyaryl group may favor interactions with adrenergic or serotonin receptors.

3-(1H-Imidazol-2-yl)-1-propanamine

- Key Features : Linear propylamine chain linking imidazole and primary amine (molecular weight 125.17; CAS 41306-56-3).

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |

|---|---|---|---|---|

| This compound | C10H17N3 | 179.27 | Cyclopentane-amine, 1-ethylimidazole | Not provided |

| KY-20-22 | C21H19N3O3 | 361.40 | Chromone-imidazole hybrid | Not provided |

| 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine | C14H19N3 | 229.33 | Phenylethyl-imidazole, methylamine | Not provided |

| 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine | C12H17ClFN | 229.73 | Fluorophenyl-cyclopentane | EN300-6759679 |

| 3-(1H-Imidazol-2-yl)-1-propanamine | C6H11N3 | 125.17 | Linear imidazole-propylamine | 41306-56-3 |

Biological Activity

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, which combine an imidazole ring with a cyclopentane backbone. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.25 g/mol. The presence of the imidazole ring allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can coordinate with metal ions and form hydrogen bonds, influencing enzyme activity and receptor binding. Such interactions may modulate signaling pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial and fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The imidazole structure is known to interact with various cellular targets involved in cancer progression, such as kinases and transcription factors.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Case Studies

Several case studies have highlighted the biological efficacy of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amines:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans in the low micromolar range, indicating potent antimicrobial activity.

-

Cancer Cell Line Studies :

- In assays involving human leukemia cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a novel anticancer agent.

-

Neuroprotection :

- Experimental models of Alzheimer's disease revealed that treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals.

Comparative Analysis

To better understand the unique properties of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amines, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(1H-imidazol-2-yl)cyclopentan-1-am | Lacks ethyl substitution | Lower antimicrobial activity |

| 4-(1H-imidazolyl)cyclohexanamine | Different ring size | Reduced anticancer efficacy |

| 3-(2-methylimidazolyl)cyclopentanamine | Methyl substitution on imidazole | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.